(1R)-Bicyclo[3.2.1]oct-2-ene fundamental properties
(1R)-Bicyclo[3.2.1]oct-2-ene fundamental properties
Fundamental Properties, Enantioselective Synthesis, and Reactivity Profiles
Executive Summary
(1R)-Bicyclo[3.2.1]oct-2-ene represents a privileged chiral scaffold in organic synthesis and medicinal chemistry. Distinguished by its rigid bridged bicyclic framework, this alkene serves as a critical intermediate for the synthesis of complex diterpenoids (e.g., gibberellins, kaurenoids) and neuroactive pharmaceutical agents (e.g., phenyltropanes targeting monoamine transporters).
This guide provides a comprehensive technical analysis of the (1R)-enantiomer, focusing on its stereochemical integrity, strain-driven reactivity, and validated synthetic pathways starting from the chiral pool.
Structural & Stereochemical Analysis[1][2]
Nomenclature and Absolute Configuration
The bicyclo[3.2.1]octane skeleton consists of two bridgeheads (C1 and C5) connected by three bridges containing 3, 2, and 1 carbon atoms, respectively.
-
Chirality: The (1R) designation refers to the absolute configuration at the C1 bridgehead. Due to the geometric constraints of the bicyclic system, the configuration at C1 dictates the global topology of the molecule.
-
Bridge Dynamics:
-
C2-C3-C4 (3-carbon bridge): Contains the alkene functionality (C2=C3).
-
C6-C7 (2-carbon bridge): Often dictates "exo" vs "endo" steric hindrance.
-
C8 (1-carbon bridge): The "roof" of the system, providing significant facial shielding.
-
Conformational Energy & Strain
Unlike the highly strained bicyclo[2.2.1]heptane (norbornane) system, the [3.2.1] framework possesses greater conformational flexibility.
-
Six-Membered Ring (C1-C2-C3-C4-C5-C8): Typically adopts a distorted chair conformation.
-
Five-Membered Rings: The fused five-membered rings exhibit envelope-like puckering.
-
Strain Energy: Approximately 12–13 kcal/mol, significantly lower than norbornene (~27 kcal/mol), yet sufficient to drive ring-opening metathesis and strain-release functionalizations.
Table 1: Physicochemical Constants of Bicyclo[3.2.1]oct-2-ene Derivatives
| Property | Value / Observation | Context |
| Molecular Formula | C₈H₁₂ | Parent Hydrocarbon |
| Molecular Weight | 108.18 g/mol | Unsubstituted |
| Boiling Point | 138–140 °C (at 760 mmHg) | Standard pressure |
| Density | ~0.89 g/mL | Liquid phase |
| Optical Rotation | [α]²⁰D ≈ +26.2° (CHCl₃) | For (1R)-functionalized intermediate [1] |
| Facial Selectivity | Exo-face preferred | Electrophilic attack (e.g., epoxidation) |
Enantioselective Synthesis: The Carvone Route
The most robust route to enantiopure (1R)-bicyclo[3.2.1]oct-2-ene derivatives utilizes (R)-(-)-Carvone from the chiral pool. This pathway is self-validating as the stereochemistry of the starting material rigidly controls the bridgehead configuration of the product.
Mechanism of Chirality Transfer
The synthesis exploits an intramolecular Diels-Alder (IMDA) reaction followed by a cyclopropane ring opening. The chirality at C5 of (R)-carvone translates directly to the C1 bridgehead of the bicyclic system.
Protocol: (R)-Carvone to (1R)-Bicyclo[3.2.1]oct-2-ene System
Reference: Molecules 2004, 9, 287-299 [1]
Step 1: Activation
-
Reagents: (R)-(-)-Carvone, LDA (Lithium Diisopropylamide), Methyl Cyanoformate.[1]
-
Procedure: Deprotonate carvone with LDA at -78°C. Trap the kinetic enolate with methyl cyanoformate to install an ester group at C2. This prevents isomerization and activates the system.
Step 2: Intramolecular Diels-Alder (IMDA)
-
Reagents: Toluene (reflux), sealed tube.
-
Transformation: The intermediate undergoes a spontaneous IMDA reaction to form a tricyclo[3.2.1.0²'⁷]octane intermediate.
-
Checkpoint: This tricyclic intermediate is a "masked" bicyclo[3.2.1] system.
Step 3: Regioselective Ring Opening
-
Reagents: SmI₂ (Samarium Diiodide) or Acidic Solvolysis (HCl/MeOH).
-
Action: Cleavage of the cyclopropane ring.
-
Outcome: The tricyclic system opens to yield the (1R)-bicyclo[3.2.1]oct-2-ene skeleton with high enantiomeric excess (>98% ee).
Synthetic Workflow Diagram
Figure 1: Validated synthetic pathway transforming (R)-Carvone into the (1R)-Bicyclo[3.2.1]oct-2-ene scaffold via an intramolecular Diels-Alder / Ring-Opening sequence.[1]
Reactivity Profile & Facial Selectivity
The reactivity of (1R)-bicyclo[3.2.1]oct-2-ene is dominated by the steric environment created by the one-carbon bridge (C8) versus the two-carbon bridge (C6-C7).
Exo vs. Endo Selectivity
In bicyclo[3.2.1] systems, the exo face is generally defined as the face cis to the two-carbon bridge (C6-C7), while the endo face is cis to the one-carbon bridge (C8).
-
Electrophilic Addition: Reagents such as m-CPBA (epoxidation) or borane (hydroboration) preferentially attack from the exo face. This is due to the severe steric screening provided by the axial protons on the C8 bridge (the "endo" face).
-
Nucleophilic Attack: For ketone derivatives (bicyclo[3.2.1]octan-2-one), nucleophiles (e.g., Grignard reagents) also favor exo-attack, leading to endo-alcohols [2].
Common Transformations
-
Epoxidation: Yields exo-2,3-epoxybicyclo[3.2.1]octane.
-
Hydroboration-Oxidation: Regioselective formation of alcohols, typically favoring the position distal to the bridgehead if sterics allow, but controlled by the C8 bridge shielding.
-
Simmons-Smith Cyclopropanation: Occurs exclusively on the exo-face.
Reactivity Logic Diagram
Figure 2: Reactivity map illustrating the dominance of exo-facial attack due to steric shielding by the C8 bridge.
Applications in Drug Development[5]
Monoamine Transporter Inhibitors
The (1R)-bicyclo[3.2.1]octane scaffold is the core pharmacophore for phenyltropanes , a class of potent dopamine (DAT) and serotonin (SERT) transporter inhibitors.
-
Mechanism: The rigid boat/chair conformation positions the nitrogen lone pair and the C2/C3 substituents in a specific vector that mimics the transition state of dopamine uptake.
-
Significance: Derivatives are investigated for treating cocaine addiction, ADHD, and Parkinson's disease [3].
Natural Product Synthesis
This scaffold appears in the Kaurene and Gibberellin families of diterpenoids. The (1R)-configuration is often essential for biological activity in plant growth regulation and antimicrobial defense systems.
References
-
Vera, N., et al. "Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone."[2][3] Molecules, vol. 9, no.[3][4] 5, 2004, pp. 287-299. Link
-
Garrido, N. M., et al. "Facial selectivity in the nucleophilic additions of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives."[5] Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 2, 2007. Link
-
Meltzer, P. C., et al. "Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters." Bioorganic & Medicinal Chemistry Letters, vol. 9, no. 6, 1999, pp. 857-862. Link
-
Crespo Monteiro, M., et al. "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry, vol. 22, 2024, pp. 2902-2915. Link
-
NIST Chemistry WebBook.[6] "Bicyclo[3.2.1]oct-2-ene Thermochemistry Data." National Institute of Standards and Technology.[7] Link
Sources
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone [mdpi.com]
- 2. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Facial selectivity in the nucleophilic additions of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclo[3.2.1]octane [webbook.nist.gov]
- 7. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
